molecular formula C15H10FN3S B8292027 2-(1-methyl-1H-indazol-5-ylsulfanyl)-5-fluorobenzonitrile

2-(1-methyl-1H-indazol-5-ylsulfanyl)-5-fluorobenzonitrile

Cat. No. B8292027
M. Wt: 283.3 g/mol
InChI Key: XCPVNLQIHPPMOU-UHFFFAOYSA-N
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Patent
US08017641B2

Procedure details

Compound (3r) (0.65 g, 2 mmol), potassium carbonate (0.34 g, 2.4 mmol), CsF (0.46 g, 3 mmol), 2,5-difluorobenzonitrile (0.56 g, 4.1 mmol) and DMF (5 mL) were placed in a 60 mL reaction vial and the vial was sealed. The mixture was heated to 100° C. for 16 hours. Excess DMF was removed under reduced pressure. This material was taken up in DCM (50 mL) and washed with water (20 mL). The aqueous layer was extracted with DCM (3×). The combined organic layers were washed with brine (2×) and dried over MgSO4, filtered through a plug of celite/silica gel and concentrated under reduced pressure. The residue was purified by silica gel chromatography with hexane/EtOAc (20%) to give the final product as a viscous liquid (4r) (0.43 g, 75% isolated yield). 1H NMR (400 MHz, CDCl3) δ 7.99 (s, 1H), 7.97 (s, 1H), 7.46 (dd, J=16.8, 8.8 Hz, 2H), 7.35-7.32 (m, 1H), 7.14-7.07 (m, 1H), 7.05-7.01 (m, 1H), 4.1 (s, 3H); MS (ESI) m/z 284.2 (M+H)+.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C([Si]([S:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17]([CH3:21])[N:16]=[CH:15]2)(C(C)C)C(C)C)(C)C.C(=O)([O-])[O-].[K+].[K+].[F-].[Cs+].F[C:31]1[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:32]=1[C:33]#[N:34]>CN(C=O)C>[CH3:21][N:17]1[C:18]2[C:14](=[CH:13][C:12]([S:11][C:31]3[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:32]=3[C:33]#[N:34])=[CH:20][CH:19]=2)[CH:15]=[N:16]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)SC=1C=C2C=NN(C2=CC1)C
Name
Quantity
0.34 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.46 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0.56 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vial was sealed
CUSTOM
Type
CUSTOM
Details
Excess DMF was removed under reduced pressure
WASH
Type
WASH
Details
washed with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite/silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with hexane/EtOAc (20%)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=CC(=CC=C12)SC1=C(C#N)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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